molecular formula C7H5F3N2O2 B2383752 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile CAS No. 2260937-58-2

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile

Cat. No.: B2383752
CAS No.: 2260937-58-2
M. Wt: 206.124
InChI Key: KYUMJOACFMSDLH-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is an organic compound with the molecular formula C7H5F3N2O2. This compound is characterized by the presence of trifluoromethyl, hydroxy, oxazolyl, and nitrile functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile typically involves the reaction of 4,4,4-trifluoro-3-hydroxybutanenitrile with 2-amino-2-oxazoline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4,4,4-Trifluoro-3-oxo-3-(1,3-oxazol-2-yl)butanenitrile.

    Reduction: 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butylamine.

    Substitution: 4,4,4-Trifluoro-3-methoxy-3-(1,3-oxazol-2-yl)butanenitrile.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy and oxazolyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile
  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • 1,1,1-Trifluoro-2,4-pentanedione

Uniqueness

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is unique due to the presence of the oxazolyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other trifluoromethyl-containing compounds, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5/h3-4,13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUMJOACFMSDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(CC#N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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